Prostaglandin E1-d4

Beschreibung

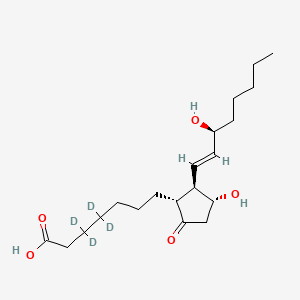

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability of Prostaglandin E1-d4 in Solution

[1][2]

Executive Summary

Prostaglandin E1-d4 (PGE1-d4) serves as the critical deuterated internal standard (ISTD) for the quantification of Alprostadil (PGE1) via LC-MS/MS.[1][2] Its reliability is predicated on the assumption that it behaves identically to the analyte during extraction while retaining its mass shift.[2] However, the core structure of PGE1 is chemically fragile.[2]

This guide details the stability profile of PGE1-d4, emphasizing its primary failure mode:

Part 1: Chemical Nature & Degradation Mechanics[1][2]

The Instability Mechanism

The instability of PGE1-d4 is driven by the hydroxyl group at C11 and the ketone at C9. Under stress (particularly basic pH or heat), the molecule undergoes dehydration to form Prostaglandin A1-d4 (PGA1-d4).[2] Prolonged exposure leads to isomerization into Prostaglandin B1-d4 (PGB1-d4).[2]

-

PGA1-d4: The dehydration product (Loss of

).[1][2] -

PGB1-d4: The isomerized product (UV absorbing, thermodynamically stable).[2]

The Dehydration Pathway (Visualization)

The following diagram illustrates the degradation cascade. Note that the deuterium labels (d4) at positions 3 and 4 do not interfere with this reaction, meaning the standard degrades at the same rate as the analyte.

[1][2]

Part 2: Solvent & Storage Matrix[2]

The choice of solvent is the single most critical factor in maintaining PGE1-d4 integrity.[2]

Recommended Solvents

| Solvent | Stability Rating | Notes |

| Methyl Acetate | Excellent | Preferred Stock Solvent. Non-protic, prevents transesterification.[1][2] Stable for ≥1 year at -20°C. |

| Acetonitrile | Good | Suitable for working solutions.[1][2] Avoid storage >1 month unless acidified. |

| Ethanol/Methanol | Moderate/Risk | Risk of transesterification (forming methyl/ethyl esters) over long periods.[1][2] |

| DMSO | Moderate | Good solubility (>50 mg/mL), but hygroscopic nature can introduce water, accelerating degradation.[1][2] |

| Water (Neutral pH) | Poor | Rapid degradation (hours to days).[1][2] |

| Water (pH > 7.4) | Critical Failure | Immediate degradation to PGA1/PGB1.[1][2] |

The pH Dependency Rule

PGE1-d4 exhibits a "U-shaped" stability profile regarding pH:

Part 3: Experimental Protocols

Protocol: Preparation of Stable Stock Solutions

Objective: Create a primary stock that remains stable for >12 months.

-

Receive: Obtain PGE1-d4 as a crystalline solid or methyl acetate solution.

-

Dissolve: If solid, dissolve in Methyl Acetate to a concentration of 100 µg/mL or 1 mg/mL.

-

Purge: Gently purge the headspace of the vial with inert Argon gas.[2]

-

Why? Prevents oxidative degradation of the double bond.[2]

-

-

Store: Place in amber glass vials (silanized) at -20°C or -80°C .

Protocol: Stability Assessment (Forced Degradation)

Objective: Validate if your current working solvent is degrading the ISTD.[1][2]

Workflow Visualization:

Step-by-Step Methodology:

-

Preparation: Dilute PGE1-d4 stock to 1 µg/mL in four separate vials:

-

Incubation: Incubate Vials A, B, and C at Room Temperature (25°C) for 4 hours.

-

Quench: Neutralize Vials A and C to pH 4.5 immediately after incubation.

-

Analysis: Inject all samples into LC-MS/MS.

-

Criteria:

Handling During Sample Extraction (LC-MS)

To prevent degradation during biological sample processing (e.g., plasma extraction):

-

Acidify Plasma: Add dilute Formic Acid to plasma before adding the ISTD.[2] Target pH 4.0.

-

Cold Processing: Perform all extraction steps on ice (4°C).

-

Evaporation: When evaporating supernatants (e.g., after SPE or Liquid-Liquid Extraction), use a nitrogen stream at ambient temperature .[1][2] Do not heat >30°C.

References

-

Stehle, R. G., & Oesterling, T. O. (1977).[1][2][4] Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions.[2][4] Journal of Pharmaceutical Sciences, 66(11), 1590–1595.[1][2] Available at: [Link]

-

Teerlink, T., et al. (2002).[1][2] Determination of prostaglandins in plasma by LC-MS/MS.[1][2][5] Journal of Chromatography B. (General reference for extraction pH protocols).

-

Younger, E. W., & Szabo, R. M. (1986).[1][2][6] The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927.[1][2][6] Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolism of Prostaglandin E1-d4 in vivo

An In-Depth Technical Guide to the In Vivo Metabolism of Prostaglandin E1-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1), a lipid autacoid with potent vasodilatory and anti-platelet aggregation properties, is subject to rapid and extensive in vivo metabolism, which severely limits its systemic therapeutic efficacy.[1][2][3] Understanding these metabolic pathways is critical for the development of stable synthetic analogs and effective drug delivery systems. The use of stable isotope-labeled analogs, such as Prostaglandin E1-d4 (PGE1-d4), has become an indispensable tool for elucidating these processes. This guide provides a comprehensive overview of the in vivo metabolic fate of PGE1, with a focus on the utility of PGE1-d4 as a tracer for pharmacokinetic and metabolic studies. We will explore the primary enzymatic transformations, the rationale behind modern analytical workflows, and the application of this knowledge in a research and drug development context.

Introduction: The Challenge of Prostaglandin E1's Fleeting Existence

Prostaglandin E1 (PGE1), also known by its drug name Alprostadil, is an endogenously produced eicosanoid derived from dihomo-γ-linolenic acid (DGLA).[2][4] It exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and stimulation of intestinal smooth muscle.[1][5][6] These properties make it a valuable therapeutic agent for conditions like erectile dysfunction and for maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[5][7]

However, the therapeutic utility of PGE1 is profoundly constrained by its extremely short biological half-life, estimated to be between 5 to 10 minutes.[3][8] This rapid clearance is not accidental but a tightly regulated physiological process to ensure its action remains localized. The lung is the primary site of this inactivation, with studies showing that 60-90% of circulating PGE1 is metabolized in a single pass through the pulmonary vascular bed.[2][8][9][10] This presents a significant challenge for systemic drug delivery and necessitates a deep understanding of its metabolic pathways.

The Role of Stable Isotope Labeling: Introducing PGE1-d4

To accurately trace the metabolic fate of PGE1 in a complex biological system, researchers rely on stable isotope labeling.[11] By replacing four hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen), Prostaglandin E1-d4 (PGE1-d4) is created. This "heavy" version of PGE1 is chemically and biologically identical to the endogenous compound in its interactions with receptors and enzymes.[12] However, its increased mass allows it to be distinguished from the endogenous PGE1 pool by mass spectrometry.[13]

This distinction is the cornerstone of its utility. When PGE1-d4 is administered, it acts as a perfect tracer. It follows the same metabolic routes as endogenous PGE1, and its metabolites can be specifically identified and quantified. This allows for precise pharmacokinetic studies without the confounding background of the body's own PGE1.[14] It serves as an ideal internal standard in isotope dilution assays, the gold standard for prostaglandin quantification.[13][15]

The Primary Metabolic Pathways of Prostaglandin E1

The metabolism of PGE1 is a multi-step process designed for rapid inactivation and subsequent elimination. It can be broadly categorized into three main phases: initial enzymatic oxidation, reduction, and subsequent fatty acid degradation pathways.

The "First Pass" Inactivation: The Critical Role of 15-PGDH

The initial and most critical step in PGE1 catabolism is the oxidation of the hydroxyl group at the C-15 position.[16] This reaction is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[17]

-

Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-

Location: Ubiquitously expressed, but highly concentrated in the lungs, which accounts for the extensive first-pass metabolism.[8][17][18]

-

Reaction: It converts PGE1 into 15-keto-Prostaglandin E1.

-

Significance: The resulting 15-keto metabolites are biologically almost completely inactive.[17][18] This single enzymatic step is the primary mechanism for terminating the biological activity of PGE1.

Following this, the double bond at C-13 is rapidly reduced by 15-ketoprostaglandin Δ13-reductase, yielding 13,14-dihydro-15-keto-PGE1. This metabolite is the major circulating form found in the bloodstream after PGE1 administration and serves as a reliable biomarker for PGE1 disposition.[8][19][20]

Systemic Degradation: β-Oxidation and ω-Oxidation

Once inactivated, the prostaglandin backbone is further broken down by general fatty acid metabolism pathways.[21]

-

β-Oxidation: This process, occurring primarily in peroxisomes and mitochondria, shortens the carboxylic acid side chain of the prostaglandin molecule by sequentially cleaving two-carbon units.[22][23] Studies in patients with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, have shown the critical importance of peroxisomal β-oxidation in the in vivo degradation of prostaglandins.[24] This process leads to the formation of dinor (C18) and tetranor (C16) metabolites, which are major urinary excretion products.[22][25]

-

ω-Oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) on the second side chain.[26] This reaction is catalyzed by cytochrome P450 enzymes (specifically from the CYP4F family) and results in the formation of ω-hydroxy and subsequently ω-carboxy derivatives.[26][27][28] These more polar compounds are then readily excreted.

The interplay of these pathways results in a cascade of metabolites that are progressively smaller and more water-soluble, facilitating their eventual elimination by the kidneys.[1][8]

Experimental Protocol: A Self-Validating Workflow for In Vivo Analysis

The analysis of PGE1-d4 and its metabolites requires a highly sensitive and specific analytical methodology. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the definitive technique.[29]

Causality in Experimental Design

-

Why PGE1-d4? As an internal standard, PGE1-d4 is added at the very beginning of sample processing. It experiences the exact same potential for degradation or loss during extraction and derivatization as the endogenous analyte. By comparing the final signal of the analyte to the known amount of the internal standard, any experimental variability is cancelled out, leading to a highly accurate and precise quantification—a self-validating system.

-

Why LC-MS/MS? This technique offers unparalleled specificity and sensitivity. The liquid chromatography step separates the metabolites from the complex biological matrix. The tandem mass spectrometry then isolates the specific molecule of interest by its mass (MS1) and fragments it to produce a unique "fingerprint" of daughter ions (MS2). This two-fold specificity allows for confident identification and quantification of metabolites at picogram-per-milliliter levels.[13][29]

Step-by-Step Methodology

-

Administration & Sample Collection:

-

PGE1-d4 is administered to the subject, typically via continuous intravenous infusion to achieve steady-state plasma concentrations.[30][31]

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent any ex vivo synthesis of prostaglandins.[32]

-

Urine samples are collected and immediately frozen to prevent degradation.[33]

-

Plasma is separated by centrifugation at 4°C.

-

-

Sample Preparation: Solid-Phase Extraction (SPE):

-

A known quantity of a deuterated internal standard (e.g., PGE1-d8, if analyzing PGE1-d4 as the analyte) is spiked into the plasma or urine sample.

-

The sample is acidified (e.g., to pH 3.5) to protonate the carboxylic acid group of the prostaglandins.

-

The sample is loaded onto an SPE cartridge (e.g., a C18 reversed-phase cartridge).

-

Interfering substances are washed away with a weak organic solvent.

-

The prostaglandins and their metabolites are eluted with a stronger organic solvent (e.g., ethyl acetate or methanol).

-

The eluate is evaporated to dryness under a stream of nitrogen.

-

-

Derivatization (Primarily for GC-MS):

-

For GC-MS analysis, the non-volatile prostaglandins must be chemically modified to make them volatile.

-

The keto groups are converted to methoximes.

-

The carboxyl group is converted to a pentafluorobenzyl (PFB) ester.

-

The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[13]

-

-

LC-MS/MS or GC-MS/MS Analysis:

-

The prepared sample is injected into the instrument.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific mass transitions (parent ion → daughter ion) are monitored for the endogenous analyte, the administered PGE1-d4, and their respective metabolites.

-

Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.[13]

-

Quantitative Data & Pharmacokinetic Insights

Studies using these methodologies have provided precise pharmacokinetic data. After intravenous infusion of PGE1, plasma concentrations of the parent compound increase only modestly due to rapid clearance. In contrast, the levels of its metabolites, particularly 13,14-dihydro-15-keto-PGE1, rise significantly and in a dose-dependent manner.[20][30]

| Parameter | Prostaglandin E1 (Parent) | 13,14-dihydro-15-keto-PGE1 (Metabolite) |

| Biological Half-life | ~10 seconds in lungs[2]; 5-10 minutes systemic[3][8] | 25-34 minutes[19] |

| Primary Site of Formation | Endogenous Synthesis | Lungs, Liver, Kidney[8] |

| Relative Plasma Conc. (Post-Infusion) | Low | High (up to 20x higher than parent)[34] |

| Biological Activity | High (Vasodilator, etc.) | Very Low / Inactive[17][18] |

| Clearance | Very Rapid | Slower than parent compound[19] |

Table 1: Comparative Pharmacokinetic and Biological Profile of PGE1 and its Major Circulating Metabolite.

Conclusion for the Drug Development Professional

The rapid, multi-pathway metabolism of Prostaglandin E1 is the primary barrier to its broader therapeutic application. An in-depth understanding of this process, facilitated by stable isotope tracers like PGE1-d4, is not merely an academic exercise but a fundamental requirement for rational drug design.

-

Targeting Metabolic "Soft Spots": The C-15 hydroxyl group is the primary site of inactivation. Medicinal chemistry efforts to develop stable PGE1 analogs often focus on sterically hindering or modifying this position to reduce its affinity for 15-PGDH.

-

Kinetic Isotope Effect: While PGE1-d4 is an excellent tracer, the principle of deuteration can be used therapeutically. Replacing a hydrogen with a deuterium at a site of metabolic oxidation can slow down the rate of enzymatic cleavage (the kinetic isotope effect), thereby increasing the drug's half-life and exposure.[35][36]

-

Biomarker Development: Measuring the major, more stable metabolites like 13,14-dihydro-15-keto-PGE1 provides a more robust and reliable method for assessing drug delivery and in vivo disposition than attempting to measure the fleeting parent compound.[19]

By leveraging the insights gained from studies using PGE1-d4, researchers can develop more effective prostaglandin-based therapeutics, design more accurate clinical trial protocols, and ultimately deliver more potent and reliable treatments for a range of cardiovascular and other diseases.

References

- Prostaglandin E1 (Alprostadil) - Starship Hospital. (2020, April 20). Starship Children's Health.

- Hildebrandt, R., et al. (1996). Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion. PubMed.

- Schepers, L., et al. (1989).

- Schrör, K. (1991). [Pharmacologic concepts for clinical use of prostaglandin E1]. PubMed.

- Prostaglandin E1. Wikipedia.

- Omega oxid

- Stief, C. G., et al. (1998). Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction. PubMed.

- Gomaa, A., et al. (2016). Clinical use of alprostadil topical cream in patients with erectile dysfunction: a review. Dovepress.

- PRODUCT MONOGRAPH ALPROSTADIL INJECTION USP. (2016, August 24). Sandoz.

- Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome.

- Miura, Y. (2013).

- Prostaglandin E1. (2022, December 26). WikiLectures.

- Catella, F., et al. (1996). Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha. PubMed.

- Eckert, K., et al. (1999). Pharmacokinetics of Alprostadil (Prostaglandin E1) in Patients Undergoing Haemodialysis. Springer.

- Golub, M., et al. (1975). Metabolism of Prostaglandins A1 and E1 in Man. JCI.

- Schweer, H., et al. (1994). Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry. PubMed.

- Golub, M., et al. (1975). Metabolism of prostaglandins A1 and E1 in man. PubMed.

- Beta oxid

- Zhang, Y., et al. (2021). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins.

- Oliw, E. H., & Bylund, J. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. PubMed.

- Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids.

- 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. Taylor & Francis Online.

- Prostaglandin E1 – Knowledge and References. Taylor & Francis Online.

- Tallman, K. A., & Porter, N. A. (2016).

- Prostaglandins Analysis Service.

- Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis.

- Dennis, E. A., & Norris, P. C. (2020).

- Tai, H. H. Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome.

- Stehle, R. G. (1982). In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite. PubMed.

- Prostaglandin E1 (PG E1), urine. Inter Science Institute.

- Cawello, W., et al. (1994). Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. Semantic Scholar.

- PGE1(Prostaglandin E1) ELISA Kit. ELK Biotechnology.

- Lee, J. H., et al. (2017).

- Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling p

- Hamberg, M., & Samuelsson, B. (1967). On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α.

- Adeva-Andany, M. M., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI.

- Prostaglandin E1 (PG E1). Inter Science Institute.

- Prostaglandin. Wikipedia.

- Ferretti, A., et al. (1987). Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects. PubMed.

- Prostaglandin E1. Cayman Chemical.

- Peskar, B. A., et al. (1991). On the metabolism of prostaglandin E1 administered intravenously to human volunteers. J Physiol Pharmacol.

- Stable Isotope Labeling in Omics Research: Techniques and Applications.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

- Stable Isotopes and their benefit to Physiological Research. (2023, July 24). CK Gas.

- Timmins, G. S. (2014).

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes.

Sources

- 1. starship.org.nz [starship.org.nz]

- 2. Prostaglandin E1 - WikiLectures [wikilectures.eu]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. metsol.com [metsol.com]

- 13. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 15. Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. On the metabolism of prostaglandin E1 administered intravenously to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Beta oxidation - Wikipedia [en.wikipedia.org]

- 24. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Omega oxidation - Wikipedia [en.wikipedia.org]

- 27. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]

- 30. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. interscienceinstitute.com [interscienceinstitute.com]

- 33. interscienceinstitute.com [interscienceinstitute.com]

- 34. semanticscholar.org [semanticscholar.org]

- 35. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Precision Isotopic Labeling of Prostaglandins: A Technical Guide for Lipidomics and Metabolic Flux Analysis

Executive Summary

Prostaglandins (PGs) are transient, bioactive lipid mediators derived from arachidonic acid (AA) via the cyclooxygenase (COX) pathway.[1][2] Their quantification and metabolic tracing are notoriously difficult due to isomeric complexity (e.g., PGE2 vs. PGD2), rapid degradation, and low physiological abundance (picogram/mL range). Isotopic labeling—replacing specific atoms with stable (

This guide details the technical architecture of using isotopically labeled prostaglandins for Isotope Dilution Mass Spectrometry (IDMS) and Metabolic Flux Analysis (MFA). It moves beyond basic definitions to provide actionable protocols for enzymatic synthesis and LC-MS/MS quantification, grounded in self-validating experimental logic.

Part 1: Fundamentals of Prostaglandin Isotopologues

The Physics of Label Selection

The choice of isotope dictates the experimental utility. Researchers must distinguish between Internal Standards (where the isotope must not affect chemistry) and Mechanistic Tracers (where the isotope tracks metabolic fate).

| Isotope Type | Notation | Key Application | Advantages | Limitations |

| Deuterium | LC-MS Internal Standards | Low cost; High mass shift (+1 Da per atom) separates signals from natural abundance. | Deuterium Isotope Effect: C-D bonds are stronger than C-H. If placed at a reaction center (e.g., C15), it may alter enzymatic kinetics. | |

| Carbon-13 | Metabolic Flux Analysis (MFA) | Biologically identical to | Expensive; Smaller mass shift requires high-resolution MS. | |

| Tritium | Receptor Binding Assays | Extremely high sensitivity (scintillation counting); High specific activity. | Radioactive safety hazards; Not suitable for MS (mass shift is negligible/confusing). |

Structural Stability and Exchangeable Protons

Critical Technical Insight: Never place deuterium labels on exchangeable positions (hydroxyl -OH or carboxyl -COOH groups). In aqueous solution, these rapidly exchange with solvent protons (

-

Correct Placement: Carbon-bound protons on the side chains (e.g., C3, C4) or the cyclopentane ring.

-

Standard Practice:

-PGE2 typically has labels at C3 and C4 positions to ensure stability during extraction and ionization.

Part 2: Synthesis Architectures

Enzymatic Biosynthesis (The "Nature-Mimetic" Route)

For research labs requiring specific stereochemistry without complex organic synthesis, enzymatic conversion using COX enzymes is the most efficient method.

Mechanism:

Cyclooxygenase (COX-1 or COX-2) performs a bis-dioxygenation of Arachidonic Acid (AA) to form PGG2, which is reduced to PGH2.[1] Isomerases then convert PGH2 to specific prostaglandins.[3] By feeding the enzyme octadeuterated arachidonic acid (

Figure 1: Enzymatic cascade for synthesizing labeled prostaglandins. Labels on the arachidonic acid backbone are preserved through the COX reaction.

Part 3: Applications in Quantitative Lipidomics

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the only method that can rigorously correct for Matrix Effects (ion suppression) and Recovery Losses during extraction.

The Self-Validating Logic:

-

Spike Early: A known amount of deuterated standard (e.g.,

-PGE2) is added to the biological sample before any processing. -

Co-Extraction: The standard and the endogenous analyte possess identical physicochemical properties. If 50% of the analyte is lost during extraction, 50% of the standard is also lost.

-

Ratio Quantification: The MS measures the ratio of Endogenous/Standard. Since the loss is proportional, the ratio remains constant, yielding an accurate calculated concentration.

Metabolic Flux Analysis (MFA)

Using

Part 4: Detailed Experimental Protocols

Protocol A: Enzymatic Synthesis of Deuterated PGE2

Objective: Generate biologically active

Materials:

-

Substrate:

-Arachidonic Acid (Cayman Chemical or equivalent). -

Enzyme: Recombinant Human COX-2 and Microsomal PGE Synthase-1 (mPGES-1).

-

Cofactor: Hematin (essential for COX peroxidase activity).

-

Buffer: 100 mM Tris-HCl, pH 8.0 containing 500 µM phenol (radical trap).

Step-by-Step Methodology:

-

Cofactor Prep: Dissolve hematin in dilute NaOH, then neutralize with Tris buffer. Add to the reaction mix (final conc. 1 µM). Reasoning: COX enzymes require heme to reduce the PGG2 peroxide bond.

-

Enzyme Incubation: Add COX-2 (50 units) and mPGES-1 to the buffer. Incubate at 37°C for 5 minutes to equilibrate.

-

Reaction Initiation: Add

-AA (final conc. 10-50 µM). Initiate reaction immediately by vortexing. -

Time-Resolved Quenching: Incubate for exactly 2-5 minutes. Stop reaction by adding ice-cold organic solvent (Ethyl Acetate with 1% Acetic Acid). Reasoning: Prolonged incubation allows non-enzymatic degradation of the product.

-

Purification: Extract the organic layer, evaporate under nitrogen, and purify via RP-HPLC to remove unreacted AA and side products (PGD2).

Protocol B: Quantitative LC-MS/MS Profiling

Objective: Quantify PGE2 and PGD2 in plasma using IDMS.

1. Sample Preparation:

-

Thaw plasma on ice.

-

Spike: Add 10 µL of Internal Standard Mix (

-PGE2, -

Precipitation: Add 600 µL ice-cold Acetonitrile containing 1% Formic Acid. Vortex and centrifuge at 10,000 x g for 10 min.

-

Supernatant: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen. Reconstitute in 100 µL Mobile Phase A.

2. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size. Critical: Must separate PGE2 and PGD2 (isomers with identical mass).[4][5]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 30% B to 90% B over 8 minutes.

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| PGE2 | 351.2 | 271.2 | 25 |

| 355.2 | 275.2 | 25 | |

| PGD2 | 351.2 | 271.2 | 25 |

| 355.2 | 275.2 | 25 |

3. Workflow Diagram:

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity through internal standardization.

Part 5: Quality Control & Validation

To ensure Trustworthiness of the data, every batch must include:

-

Isotopic Purity Check: Run the pure

standard alone. If a signal appears in the unlabeled channel (m/z 351), the standard is impure or naturally degrading. Contribution should be < 0.5%. -

Back-Exchange Test: Incubate the deuterated standard in the sample buffer for 4 hours. Analyze to ensure no deuterium has exchanged with solvent hydrogen.

-

Linearity: The calibration curve (Ratio of Analyte/Internal Standard vs. Concentration) must be linear (

).

References

-

Wang, Y., et al. (2020). "LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood." Journal of Applied Bioanalysis.

-

Schmidt, R., et al. (2005). "An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids." Prostaglandins, Leukotrienes and Essential Fatty Acids.

-

Antoniewicz, M. R. (2018).[6] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.

-

ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Technical Guides.

-

Llorens, J., et al. (2019). "Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2." ACS Omega.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of cyclooxygenase-2 and prostaglandins in the molecular pathogenesis of inflammatory lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Quantitation of Alprostadil (PGE1) in Biological Matrices using Prostaglandin E1-d4

[1]

Abstract & Introduction

Prostaglandin E1 (PGE1), pharmaceutically known as Alprostadil, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of erectile dysfunction and critical limb ischemia. However, the accurate quantification of PGE1 in plasma is notoriously difficult due to three factors:

-

Rapid Metabolism: In vivo half-life is <1 minute (metabolized to 15-keto-PGE1).[1]

-

Chemical Instability: PGE1 is prone to in vitro dehydration to Prostaglandin A1 (PGA1) and subsequent isomerization to Prostaglandin B1 (PGB1) under basic or strongly acidic conditions.

-

Endogenous Levels: Low physiological concentrations (pg/mL range) require high-sensitivity instrumentation.[1]

This guide details a robust LC-MS/MS protocol utilizing Prostaglandin E1-d4 (PGE1-d4) as a surrogate Internal Standard (IS).[1] The use of a deuterated isotopolog is critical for correcting matrix-induced ionization suppression and compensating for on-column degradation during analysis.[1]

Chemical & Physical Properties[1][2][3][4][5]

Understanding the physicochemical differences between the analyte and the internal standard is vital for method development. PGE1-d4 contains four deuterium atoms at the C3 and C4 positions, providing a mass shift of +4 Da while retaining nearly identical chromatographic behavior.

| Property | Prostaglandin E1 (Analyte) | Prostaglandin E1-d4 (Internal Standard) |

| IUPAC Name | (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid | 3,3,4,4-tetradeutero-PGE1 |

| CAS Number | 745-65-3 | 211105-33-8 |

| Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₀D₄O₅ |

| Molecular Weight | 354.48 g/mol | 358.51 g/mol |

| Precursor Ion (ESI-) | m/z 353.2 [M-H]⁻ | m/z 357.2 [M-H]⁻ |

| Solubility | DMSO, Ethanol, Methyl Acetate | Methyl Acetate, DMSO, Ethanol |

| pKa | ~4.8 (Carboxylic acid) | ~4.8 |

Critical Handling: Stability & Degradation Mechanisms

WARNING: The most common source of error in PGE1 analysis is ex vivo degradation. PGE1 contains a β-hydroxy ketone moiety in the cyclopentane ring.[1] Under basic conditions (pH > 7.4) or heat, it undergoes dehydration to form PGA1.[1]

Degradation Pathway (Visualization)[1]

The following diagram illustrates the degradation pathway that must be prevented during sample preparation.

Figure 1: Degradation pathway of PGE1.[1] Sample processing must remain pH neutral or slightly acidic (pH 4.0–6.[1]0) and performed at 4°C to prevent conversion to PGA1.

Experimental Protocol

Reagents & Standards[3][5][6][7][8][9]

-

Stock Solution: Dissolve PGE1-d4 in Methyl Acetate or Ethanol to 100 µg/mL.[1] Store at -20°C.

-

Working IS Solution: Dilute stock to 10 ng/mL in water/methanol (50:50).

-

Matrix: Charcoal-stripped plasma (to remove endogenous prostaglandins for calibration curves).[1]

Sample Preparation (Solid Phase Extraction)

Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to minimize matrix effects and ensure cleaner baselines.[1]

Workflow Diagram:

Figure 2: Optimized SPE workflow.[1] Acidification to pH 4.0 ensures the carboxylic acid moiety is protonated for hydrophobic retention without triggering degradation.

Step-by-Step Protocol:

-

Aliquot: Transfer 200 µL of plasma to a polypropylene tube.

-

Spike IS: Add 20 µL of PGE1-d4 Working Solution. Vortex gently (10 sec).

-

Acidify: Add 200 µL of 0.1% Formic Acid (aq). Note: This adjusts pH to ~4.0, stabilizing PGE1 and improving SPE retention.

-

Condition SPE: Condition Oasis HLB (30 mg) plate with 1 mL Methanol followed by 1 mL Water.

-

Load: Apply sample at gravity or low vacuum.

-

Wash: Wash with 1 mL 5% Methanol in water. (Removes salts and proteins).[1]

-

Elute: Elute with 1 mL Acetonitrile (ACN) or Methyl Formate.

-

Dry: Evaporate under Nitrogen at 35°C. Do not exceed 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions[1][10]

Chromatography (LC):

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.[1]

-

Mobile Phase A: Water + 0.02% Acetic Acid (Avoid high % formic acid to prevent signal suppression in negative mode).[1]

-

Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 20% B[1]

-

1-5 min: Ramp to 90% B

-

5-6 min: Hold 90% B

-

6.1 min: Re-equilibrate 20% B

-

Mass Spectrometry (MS/MS):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell Time (ms) |

| PGE1 | 353.2 | 317.2 (Loss of 2H₂O) | -22 | 50 |

| PGE1 (Qual) | 353.2 | 271.2 | -28 | 50 |

| PGE1-d4 (IS) | 357.2 | 321.2 (Loss of 2H₂O) | -22 | 50 |

Note: The transition 353->317 represents the loss of two water molecules. Since the deuteriums in PGE1-d4 are typically on the alpha chain (C3, C4), they are retained during the water loss from the ring/side chain, resulting in the +4 shift (321).

Method Validation Criteria

To ensure "Trustworthiness," the method must be validated according to FDA/EMA Bioanalytical Guidelines.

Linearity & Sensitivity[10]

-

Range: 10 pg/mL to 5000 pg/mL.

-

Weighting: 1/x².

-

LLOQ: Target 10 pg/mL (S/N > 10).

Matrix Effect & Recovery Calculation

The internal standard is the primary tool for correcting Matrix Effects (ME).

Formula for Matrix Factor (MF):

Formula for IS-Normalized Matrix Factor:

Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.[1]15) and consistent (CV < 15%) across different donor lots.[1] If PGE1-d4 suppression differs significantly from PGE1, check for co-eluting phospholipids.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| PGE1 converts to PGA1 | pH too high during extraction or drying.[1] | Ensure acidification (pH 4.[1]0) before SPE.[1] Avoid basic buffers. Lower drying temp to <35°C. |

| Low Sensitivity | Ion suppression from phospholipids. | Use "Pass-through" phospholipid removal plates or optimize SPE wash steps.[1] Switch to Ammonium Fluoride (0.5mM) in MP to boost negative ionization. |

| Broad Peaks | Column overload or solvent mismatch. | Ensure reconstitution solvent matches initial mobile phase conditions (e.g., 20% organic).[1] |

| IS Signal Variation | Inconsistent pipetting or matrix effects. | Use positive displacement pipettes for plasma. Check IS-Normalized MF. |

References

-

Stehle, R. G., & Oesterling, T. O. (1977).[1] Stability of prostaglandin E1 and dinoprostone under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Shi, Y., et al. (2020).[1][4] LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood. Journal of Applied Bioanalysis. Available at: [Link][1]

-

Wang, Y., et al. (2023).[1][5] Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 3. lipidmaps.org [lipidmaps.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

Application Note: High-Specificity Quantification of Prostaglandin E1 (PGE1) in Biological Matrices via GC-MS/MS

Here is a comprehensive Application Note and Protocol for the quantification of Prostaglandin E1 (PGE1) using GC-MS.

Methodology: Isotope Dilution Mass Spectrometry (IDMS) with Two-Step Derivatization Analyte: Prostaglandin E1 (Alprostadil) | Internal Standard: Prostaglandin E1-d4[1]

Abstract & Scientific Rationale

Prostaglandin E1 (PGE1) is a potent vasodilator and inhibitor of platelet aggregation used pharmaceutically (Alprostadil) for erectile dysfunction and critical limb ischemia.[1] Quantifying PGE1 is analytically challenging due to its

To achieve accurate quantification, this protocol utilizes a two-step derivatization strategy :

-

Methoximation: Protects the C9 ketone, preventing thermal degradation and ring isomerization.[1]

-

Silylation: Volatilizes the C11/C15 hydroxyls and C1 carboxyl groups for gas chromatography.

This method employs Prostaglandin E1-d4 (PGE1-d4) as a stable isotope internal standard.[1] The deuterium labeling at positions 3 and 4 ensures that the internal standard co-elutes with the analyte (compensating for matrix effects) while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.[1]

Materials & Reagents

Standards

-

Analyte: Prostaglandin E1 (PGE1); MW 354.48.[1]

-

Internal Standard (IS): Prostaglandin E1-d4 (PGE1-d4); MW 358.50.[1]

-

Note: The d4 labeling is typically at the C3 and C4 positions.

-

Reagents

-

Derivatization Reagent A: Methoxyamine hydrochloride (MOX) in Pyridine (2% w/v).[1]

-

Derivatization Reagent B: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1]

-

Extraction Solvents: Ethyl Acetate, Hexane, Ethanol (HPLC Grade).[1]

-

Buffer: Citrate buffer (pH 4.0) or Phosphate Buffered Saline (PBS) acidified to pH 3.5.[1]

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the chemical logic behind the derivatization steps.

Caption: Workflow for PGE1 analysis. Methoximation (Step 1) is critical to prevent thermal degradation of the beta-ketol group before Silylation (Step 2).[1]

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Objective: Isolate PGE1 from the protein/lipid matrix and equilibrate with the internal standard.

-

Aliquot: Transfer 1.0 mL of plasma or urine into a glass centrifuge tube.

-

Spike IS: Add 10 µL of PGE1-d4 working solution (e.g., 100 ng/mL). Vortex for 30 seconds.[1][2]

-

Equilibration: Allow to stand for 15 minutes at room temperature. This ensures the deuterated standard binds to proteins/lipids similarly to the endogenous analyte.

-

-

Acidification: Add dilute HCl or Formic Acid to adjust pH to ~3.5.

-

Reasoning: Protonating the carboxylic acid (C1) drives the molecule into the organic phase during extraction.[1]

-

-

Extraction (SPE Preferred):

-

Drying: Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 35°C.

-

Critical: Any residual water will destroy the silylation reagent in the next phase.

-

Phase 2: Two-Step Derivatization

Objective: Create the PGE1-Methoxime-Tris-TMS derivative (PGE1-MO-TMS).[1]

-

Methoximation (Protection):

-

Silylation (Volatilization):

-

Final Prep: Cool to room temperature. Transfer to an autosampler vial with a glass insert. Inject immediately or store at -20°C (stable for <48 hours).

Phase 3: GC-MS Parameters

Objective: Separate the syn/anti isomers of PGE1 and quantify using Selected Ion Monitoring (SIM).[1]

Gas Chromatograph[1][2][3][4][5][6][7][8][9]

-

Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.[1]

-

Inlet: Splitless mode, 260°C.

-

Oven Program:

-

Initial: 150°C (Hold 1 min)

-

Ramp 1: 20°C/min to 250°C

-

Ramp 2: 4°C/min to 300°C (Hold 5 min)

-

Total Run Time: ~20 minutes.[1]

-

Mass Spectrometer (EI Mode)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).[1]

Quantification Data & SIM Table

The methoximation step creates two geometric isomers (syn and anti ) around the C=N bond.[1] This results in two GC peaks for PGE1.[1]

-

Quantification Strategy: Sum the areas of both peaks (Syn + Anti) for both the Analyte and the IS, or use the major isomer if resolution is baseline separated.

Table 1: SIM Parameters for PGE1-MO-TMS Analysis

| Compound | Derivative Type | Molecular Weight (Approx) | Quant Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| PGE1 | Methoxime-Tris-TMS | 599 | 509 | 225 | 366 |

| PGE1-d4 | Methoxime-Tris-TMS | 603 | 513 | 229 | 370 |

-

m/z 509 Origin: Loss of TMSOH (90 Da) from the molecular ion [M-90].[1]

-

m/z 225 Origin: Characteristic fragment of the methoximated cyclopentane ring.

-

m/z 513 Origin: The d4 standard shifts the mass by +4 Da.

Validation & Troubleshooting

Self-Validating Checks[1]

-

Peak Ratio Stability: The ratio of the syn and anti isomer peak areas should remain constant across all samples. A shift in this ratio indicates incomplete derivatization or thermal degradation in the injector.

-

IS Recovery: Monitor the absolute abundance of the PGE1-d4 peak (m/z 513).[1] If it drops below 50% of the calibration standard average, re-extract the sample.

Common Pitfalls

-

Moisture Contamination: BSTFA hydrolyzes instantly in water.[1] If the liquid in the vial turns cloudy or white precipitate forms, the silylation failed. Solution: Ensure samples are bone-dry before adding reagents.[1]

-

PGB1 Conversion: If you observe a peak matching PGB1 (verified by standard), the methoximation step was insufficient, or the injection port temp is too high (>280°C).[1]

References

-

Schweer, H., et al. (1986).[1] Gas chromatography-mass spectrometry of prostaglandins with prostaglandin E1-d4 as internal standard. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

-

Tsikas, D. (2001).[1][3] Gas chromatography-mass spectrometry of prostaglandins and other eicosanoids. In Methods in Molecular Biology. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. sydney.edu.au [sydney.edu.au]

- 3. gcms.cz [gcms.cz]

- 4. Prostaglandins and related products profiled by GC/MS with negative-ion chemical-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utility of d4-PGE2 as an internal standard to quantify endogenous levels of PGE1, PGE2, 19OH PGE1 and 19OH PGE2 in human seminal fluid by GC-MS-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Application Note: High-Sensitivity Quantification of PGE1 in Cell Culture Supernatant via LC-MS/MS with d4-PGE1 Internal Standard

Executive Summary & Strategic Rationale

Quantifying Prostaglandin E1 (PGE1) in cell culture supernatant is analytically demanding due to its low physiological abundance (picogram/mL range), rapid degradation, and structural similarity to other eicosanoids. While immunoassays (ELISA) are common, they suffer from cross-reactivity with PGE2 and lack the specificity required for rigorous drug development.

This protocol details a self-validating LC-MS/MS workflow using d4-PGE1 as a surrogate internal standard. By introducing the deuterated standard prior to extraction, this method automatically corrects for:

-

Extraction Efficiency: Loss of analyte during liquid-liquid extraction.

-

Matrix Effects: Ion suppression or enhancement caused by salts and proteins in the culture media.

-

Volumetric Variance: Errors in pipetting or evaporation.

The "Isobaric" Trap: Expert Insight

A common pitfall in PGE1 analysis is assuming it is unique at m/z 353. However, 13,14-dihydro-PGE2 (a metabolic product of PGE2) is isobaric with PGE1 ([M-H]⁻ = 353.2). Without high-resolution chromatographic separation, a mass spectrometer cannot distinguish these two. This protocol utilizes a specific C18 gradient to resolve PGE1 from its isobaric interferences, ensuring data integrity.

Experimental Workflow Diagram

The following diagram illustrates the critical path from cell culture to data acquisition. Note the "Stop Solution" step, which is crucial for freezing the metabolic state of the cells.

Caption: Step-by-step workflow for PGE1 quantification. The internal standard is added before extraction to normalize all downstream variances.

Materials & Reagents

Critical Reagents

-

Target Standard: Prostaglandin E1 (PGE1) – Store at -20°C.

-

Internal Standard: Prostaglandin E1-d4 (d4-PGE1) – Store at -20°C.

-

COX Inhibitor: Indomethacin (prevents artificial PG generation during harvest).

-

Antioxidant: Butylated hydroxytoluene (BHT) (prevents oxidative degradation).

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).

-

Mobile Phases: Water (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid.

Equipment

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo, or Agilent 6400 series).

-

UHPLC System (e.g., Agilent Infinity II or Waters ACQUITY).

-

Nitrogen Evaporator.

-

Glassware: Use borosilicate glass vials. Avoid plastic microfuge tubes for storage of purified extracts, as prostaglandins adsorb to polypropylene.

Detailed Protocol

Phase 1: Preparation of Standards

-

Internal Standard (IS) Working Solution: Dilute d4-PGE1 stock to 10 ng/mL in ethanol.

-

Calibration Curve: Prepare serial dilutions of PGE1 in PBS (or analyte-free media) ranging from 10 pg/mL to 5000 pg/mL .

-

QC Samples: Prepare Low (50 pg/mL), Mid (500 pg/mL), and High (4000 pg/mL) QC samples.

Phase 2: Sample Collection & Extraction

Causality: Prostaglandins degrade rapidly. The "Stop Solution" halts enzymatic activity immediately.

-

Harvest: Collect 1.0 mL of cell culture supernatant.

-

Inhibit & Stabilize: Immediately add 10 µL of Stop Solution (1 mg/mL Indomethacin + 1% BHT in Ethanol).

-

Spike IS: Add 20 µL of d4-PGE1 Working Solution to every sample, standard, and blank. Vortex gently.

-

Acidify: Add 1 M Citric Acid dropwise to adjust pH to ~3.5.

-

Why? The carboxylic acid group on PGE1 (pKa ~4.5) must be protonated (uncharged) to partition into the organic phase.

-

-

Extract: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

-

Separate: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Recover: Transfer the upper organic layer to a clean glass tube.

-

Dry: Evaporate the solvent under a gentle stream of Nitrogen at room temperature. Do not apply heat.[1]

-

Reconstitute: Dissolve the residue in 100 µL of Mobile Phase A/B (80:20). Transfer to an autosampler vial with a glass insert.

LC-MS/MS Conditions

Chromatographic Separation[2][3][4][5][6]

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent high-resolution reversed-phase column.

-

Mobile Phase A: Water + 0.01% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 25 | Loading |

| 1.0 | 25 | Isocratic Hold |

| 8.0 | 60 | Linear Gradient (Separation) |

| 8.1 | 98 | Wash |

| 10.0 | 98 | Wash |

| 10.1 | 25 | Re-equilibration |

| 13.0 | 25 | End |

Mass Spectrometry Parameters (ESI Negative Mode)

Prostaglandins ionize best in negative mode ([M-H]⁻).

Source Settings:

-

Ion Spray Voltage: -4500 V

-

Temperature: 450°C

-

Curtain Gas: 30 psi[4]

MRM Transitions (Quantification & Confirmation):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Mechanism |

| PGE1 | 353.2 | 317.2 | Quant | -18 | [M-H-2H₂O]⁻ |

| PGE1 | 353.2 | 271.2 | Qual | -26 | Fragment Cleavage |

| d4-PGE1 | 357.2 | 321.2 | Quant | -18 | [M-H-2H₂O]⁻ |

| PGE2* | 351.2 | 271.2 | Monitor | -24 | Interference Check |

*Note: Monitoring PGE2 is recommended to verify chromatographic performance, ensuring it does not co-elute or cause suppression.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Recovery (<40%) | pH not optimized during extraction. | Ensure pH is 3.0–4.0 before adding Ethyl Acetate. |

| Broad Peaks / Tailing | Column degradation or pH mismatch. | Use fresh column; ensure Formic Acid is fresh. |

| High Background | Plasticware contamination. | Switch to all-glass extraction vials and inserts. |

| Isobaric Interference | Co-elution of Dihydro-PGE2. | Flatten the LC gradient between 30-50% B to improve resolution. |

References

-

Wang, Y., et al. (2008). "Detecting pM concentrations of prostaglandins in cell culture supernatants by capillary SCX-LC-MS/MS." Journal of Separation Science.

-

Schmidt, R., et al. (2005). "An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids." Prostaglandins, Leukotrienes and Essential Fatty Acids.

-

Cayman Chemical. "Prostaglandin E1-d4 Product Information & Mass Spectrometry Data."

-

Sigma-Aldrich. "Prostaglandin E1 EIA and Extraction Protocols."

-

Lipid Maps. "Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites."

Sources

targeted lipidomics analysis of prostaglandins using deuterated standards

Application Note: Targeted Lipidomics Analysis of Prostaglandins Using Deuterated Standards

, 6-keto-PGF1Executive Summary & Scientific Rationale

Prostaglandins (PGs) are bioactive lipid mediators derived from arachidonic acid (AA) via the cyclooxygenase (COX) pathway.[1] They are critical biomarkers for inflammation, pain, and homeostatic regulation. However, their analysis is complicated by three factors:

-

Isomeric Complexity: PGE2 and PGD2 are structural isomers (

351.2) with identical fragmentation patterns, requiring baseline chromatographic separation. -

Low Abundance: PGs exist in picogram/mL concentrations, demanding high-sensitivity instrumentation.

-

Ex Vivo Instability: PGs are rapidly metabolized or artificially generated during sample collection (platelet activation), leading to artifacts.

This protocol utilizes Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By spiking samples with deuterated internal standards (d-IS) prior to extraction, we account for analyte loss during sample preparation and correct for ionization suppression (matrix effects) during MS analysis.

Biological Context & Pathway Visualization

Understanding the biosynthetic origin is crucial for selecting the correct panel of analytes. The following diagram illustrates the Arachidonic Acid cascade and the specific targets of this protocol.

Caption: Biosynthetic pathway of Prostaglandins. Note that PGI2 and TXA2 are unstable; this protocol targets their stable metabolites, 6-keto-PGF1

Experimental Protocol: The "Why" and "How"

Reagents & Materials

-

Standards: Authentic standards (Cayman Chemical/Avanti) for PGE2, PGD2, PGF2

, TXB2, 6-keto-PGF1 -

Internal Standards (d-IS): d4-PGE2, d4-PGD2, d4-PGF2

, d4-TXB2.-

Expert Insight: Use a specific d-IS for every analyte if possible. If not, use a d-IS with the closest retention time (RT) to the target.[2] For example, d4-PGE2 can serve as a surrogate for PGE2, but using it for PGF2

is risky due to RT differences affecting matrix factor correction.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Additives: Indomethacin (COX inhibitor), Butylated Hydroxytoluene (BHT - Antioxidant).

Sample Collection (Critical Step)

-

Causality: Prostaglandins are generated by platelets during clotting. Serum is unsuitable for circulating PG analysis; plasma is required.

-

Protocol:

-

Collect blood into EDTA or Heparin tubes containing 10 µM Indomethacin .[1]

-

Centrifuge immediately at 4°C (1,000 x g, 10 min).

-

Add BHT (10 µg/mL) to plasma supernatant to prevent oxidative degradation.

-

Store at -80°C.

-

Sample Preparation: Solid Phase Extraction (SPE)

We utilize SPE over Liquid-Liquid Extraction (LLE) to minimize matrix suppression in ESI- mode.

-

Spiking: Thaw 200 µL plasma on ice. Add 10 µL of Deuterated Internal Standard Cocktail (10 ng/mL each). Vortex.

-

Why: Adding IS before extraction corrects for recovery efficiency (typically 60-85% for PGs).

-

-

Protein Precipitation: Add 600 µL ice-cold ACN (1% Formic Acid). Vortex 30s. Centrifuge 15,000 x g for 10 min.

-

Why: Acidification (pH ~3) is vital. PGs are weak acids (pKa ~4.5). Low pH protonates the carboxyl group (

), making them hydrophobic and soluble in organic solvents.

-

-

Dilution: Transfer supernatant to a new tube. Dilute with water to reduce organic content to <15% (essential for SPE retention).

-

SPE Loading: Condition Strata-X or Oasis HLB cartridges (30 mg) with MeOH then Water. Load sample.

-

Wash: Wash with 5% MeOH in Water.

-

Why: Removes salts and highly polar interferences.

-

-

Elution: Elute with 100% Methanol or ACN.

-

Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Expert Insight: A standard C18 is sufficient, but a long gradient is required to separate the PGE2/PGD2 pair.

-

-

Mobile Phase A: Water + 0.01% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Note: Some protocols use Ammonium Acetate. However, Formic Acid often yields sharper peaks for PGs, though it suppresses ionization slightly more than acetate. We compensate with high-sensitivity MS.

-

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 20 | Loading |

| 1.0 | 20 | Isocratic Hold |

| 8.0 | 50 | Separation of Isomers |

| 8.1 | 95 | Wash |

| 10.0 | 95 | Wash |

| 10.1 | 20 | Re-equilibration |

| 13.0 | 20 | End |

Mass Spectrometry Settings (ESI-)

-

Mode: Negative Electrospray Ionization (ESI-).

-

Why: PGs readily form

ions due to the carboxylic acid moiety.

-

-

Source Temp: 400°C.

-

Spray Voltage: -4500 V.

MRM Transitions Table:

| Analyte | Precursor (

Note: PGE2 and PGD2 share the same transition (351->271). They are distinguished solely by Retention Time (5.2 vs 5.8 min).

Analytical Workflow Diagram

Caption: Analytical workflow ensuring internal standard equilibration prior to extraction.

Data Analysis & Validation Criteria

Quantification Calculation

Using the internal standard method, calculate the Response Ratio (

Validation Metrics (Acceptance Criteria)

| Parameter | Criterion | Typical Performance |

| Linearity ( | ||

| Accuracy | ||

| Precision (CV) | ||

| Recovery | ||

| LOD | S/N > 3 | |

| LOQ | S/N > 10 |

Troubleshooting Guide

-

Peak Tailing: Usually indicates column overload or pH mismatch. Ensure the reconstitution solvent matches the initial mobile phase conditions (20% Organic).

-

PGE2/PGD2 Co-elution: Reduce the gradient slope between minutes 4 and 7. Lower column temperature to 30°C to improve selectivity.

-

Signal Suppression: If d-IS recovery is <50%, perform a phospholipid removal step (e.g., Ostro plates) or additional SPE wash steps.

References

-

Wang, Z., et al. (2023).[4] "Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples." Methods in Molecular Biology. Link

-

Schmidt, R., et al. (2005).[5] "LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats." Journal of Chromatography B. Link

-

Cayman Chemical. "Prostaglandin E Metabolite ELISA Kit Protocol & Application Note." (Comparison of ELISA vs LC-MS). Link

-

Lipid Maps. "Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis." Link

-

Prasain, J. K., et al. (2019). "Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipid mediators." Journal of Lipid Research.[6] Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

derivatization of prostaglandins for GC-MS analysis

Application Note: Advanced Derivatization Strategies for Prostaglandin Profiling via GC-MS

Executive Summary

Prostaglandins (PGs) and isoprostanes are bioactive lipid mediators derived from arachidonic acid.[1][2][3][4] Their analysis is complicated by three inherent chemical limitations: low volatility (due to hydroxyl/carboxyl groups), thermal instability , and structural isomerism (e.g., PGE2 vs. PGD2).

While LC-MS/MS is popular for direct analysis, GC-MS (especially NCI-GC-MS) remains the gold standard for structural elucidation and ultra-trace quantification (picogram levels) due to the superior chromatographic resolution of isomers and the high electron-capture cross-section of halogenated derivatives.

This guide details two field-proven protocols:

-

Protocol A (The Gold Standard): PFB-TMS derivatization for Negative Chemical Ionization (NCI) analysis.

-

Protocol B (Metabolic Profiling): MOX-TMS derivatization for Electron Impact (EI) screening.

Strategic Overview: The "Three-Point Attack"

To successfully volatilize a Prostaglandin, we must chemically modify three distinct functional domains. Failure to protect any single domain results in thermal degradation (e.g., dehydration of PGE to PGB) or adsorption in the GC inlet.

| Target Domain | Functional Group | Chemical Challenge | Derivatization Strategy |

| C-1 Tail | Carboxylic Acid (-COOH) | Hydrogen bonding, low volatility. | Esterification. (Options: PFBBr for NCI; Diazomethane or TMS-ester for EI) |

| Cyclopentane Ring | Ketone (C=O) (PGE/PGD only) | Keto-enol tautomerism, ring instability. | Methoximation (MOX). Locks ring in open conformation; prevents dehydration. |

| Side Chains | Hydroxyls (-OH) | Polarity, active hydrogens. | Silylation (TMS). Creates trimethylsilyl ethers.[1][2][3][5] |

Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct derivatization logic based on the analyte list and ionization mode.

Figure 1: Decision tree for Prostaglandin derivatization. Path A utilizes Pentafluorobenzyl (PFB) esters for electron-capture NCI. Path B utilizes Methoxime (MOX) formation to stabilize labile keto-prostaglandins.

Protocol A: PFB-TMS Derivatization (NCI-GC-MS)

Application: Ultra-trace quantification of PGF2

Reagents:

-

PFBBr: Pentafluorobenzyl bromide (10% v/v in Acetonitrile).

-

DIPEA: N,N-Diisopropylethylamine (10% v/v in Acetonitrile).

-

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (containing 1% TMCS).

-

Solvents: Anhydrous Acetonitrile, Hexane.

Step-by-Step Methodology:

-

Drying: Evaporate the SPE eluate (containing PGs) to complete dryness under a stream of nitrogen. Critical: Any residual water will quench the reagents.

-

Esterification (The PFB Step):

-

Add 40

L of 10% DIPEA (Base catalyst). -

Add 20

L of 10% PFBBr (Reagent). -

Vortex and incubate at Room Temperature for 30 minutes (or 40°C for 20 min).

-

Note: PFBBr is a strong lachrymator; work in a fume hood.

-

-

Cleanup (Back-Extraction):

-

Evaporate the reaction mixture to dryness (Nitrogen).

-

Reconstitute in 50

L Hexane and 20 -

Transfer the upper Hexane layer (containing PFB-esters) to a new glass insert.

-

Evaporate the Hexane to dryness.

-

-

Silylation (The TMS Step):

-

Add 20

L BSTFA + 1% TMCS . -

Add 10

L anhydrous Pyridine (optional, catalyzes silylation). -

Incubate at 60°C for 30 minutes .

-

-

Injection: Inject 1-2

L directly into the GC-MS (NCI mode).

Protocol B: MOX-TMS Derivatization (EI-GC-MS)

Application: General metabolic profiling including PGE2 and PGD2.

Mechanism: PGE and PGD contain a

Reagents:

-

MOX Reagent: Methoxyamine Hydrochloride (20 mg/mL in Pyridine).[7]

-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.

Step-by-Step Methodology:

-

Methoximation (First Step):

-

To the dried extract, add 50

L of MOX Reagent . -

Vortex vigorously to dissolve the residue.

-

Incubate at 60°C for 60 minutes .

-

Why: This "locks" the ketone groups and prevents ring isomerization.

-

-

Silylation (Second Step):

-

Add 50

L of MSTFA directly to the MOX reaction mix (do not dry down). -

Incubate at 60°C for 30 minutes .

-

Note: MSTFA will silylate hydroxyl groups and also convert the carboxylic acid to a TMS-ester (COO-TMS).

-

-

Injection: Inject 1

L into GC-MS (EI mode).

Data Analysis & Characteristic Ions

The following table summarizes the diagnostic ions observed for PGF2

| Derivative Type | Ionization | Precursor Ion | Characteristic Fragments | Comments |

| PFB-TMS | NCI (Methane) | m/z 569 | m/z 299 | Gold Standard. The m/z 569 anion carries >80% of the ion current, offering femtogram sensitivity. |

| MOX-TMS | EI (70 eV) | m/z 507 (Weak | m/z 73 (TMS), m/z 147 | Spectra are complex due to syn/anti isomers of the methoxime group, often resulting in double peaks for PGE/PGD. |

| Methyl-TMS | EI (70 eV) | m/z 423 | m/z 333, m/z 73 | Requires Diazomethane (hazardous). Good stability but lower sensitivity than PFB-NCI. |

Critical Note on Isomers:

In Protocol B (MOX-TMS), the formation of the methoxime group creates syn and anti stereoisomers around the

Troubleshooting & Critical Control Points

-

Moisture Control (The #1 Failure Mode):

-

Silylation reagents (BSTFA/MSTFA) hydrolyze instantly in water.

-

Symptom:[8][9][10][11][12][13][14] Missing peaks, appearance of broad "humps," or deposits on the source.

-

Fix: Ensure extracts are bone-dry. Use azeotropic drying with small amounts of benzene or toluene if permitted, or rigorous N2 blow-down.

-

-

Glassware Silanization:

-

PGs are sticky (adsorptive). Use DMCS-treated (silanized) glass inserts and vials to prevent loss of analytes on the glass surface.

-

-

Injector Temperature:

-

Keep the GC inlet

260°C. Higher temperatures can induce thermal degradation even in derivatized samples.

-

-

Reagent Quality:

-

Pyridine must be anhydrous (store over KOH pellets or molecular sieves).

-

PFBBr degrades over time; store in the dark at 4°C.

-

References

-

Ferretti, A., & Flanagan, V. P. (1998). Mass spectral characterization of the picolinyl esters of the isomeric prostaglandins F2. Journal of Chromatography B.

-

Morrow, J. D., & Roberts, L. J. (1994). Mass spectrometry of prostanoids: F2-isoprostanes produced by non-cyclooxygenase free radical-catalyzed mechanism. Methods in Enzymology.

-

Schweer, H., et al. (1988). Gas chromatography-mass spectrometry of prostaglandins, thromboxanes and hydroxy fatty acids.[11] Journal of Chromatography A.

-

Cayman Chemical. (2023). Prostaglandin Standards and GC-MS Analysis Guides.

-

Sigma-Aldrich (Merck). (2024). Derivatization Reagents for GC: BSTFA and MSTFA Protocols.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. sydney.edu.au [sydney.edu.au]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Gas chromatographic-mass spectrometric profiling with negative-ion chemical ionization detection of prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. weber.hu [weber.hu]

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standard Stability

Topic: Preventing Isotopic Exchange (Back-Exchange) of Deuterated Internal Standards

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you likely suspect that your deuterated internal standard (IS) is failing. You may be observing signal loss , mass shifts (M+0 increase) , or non-linear calibration curves .

In LC-MS/MS bioanalysis, deuterium (

This guide provides the diagnostic tools, mechanistic explanations, and prevention protocols required to stabilize your assay.

Module 1: Diagnostics – Is It Back-Exchange?

Before altering your method, confirm the diagnosis. Back-exchange presents a specific spectral signature distinct from suppression or degradation.

The Symptom Checklist

| Observation | Probability of Exchange | Explanation |

| IS Peak Area Decline | Moderate | Could be suppression. Check if analyte area declines similarly. |

| IS Mass Shift (+1 Da) | High | The IS is losing D and gaining H. You will see the M+0 (native) abundance increase. |

| Retention Time Shift | Low | Deuterium isotope effects on RT are subtle; large shifts suggest degradation, not exchange. |

| Non-Linear Calibration | High | As IS converts to "native" drug, it contributes to the analyte signal, curving the low-end of the regression. |

The "Zero-Hour" Check

Inject a neat solution of your IS (in pure solvent, no matrix) immediately after preparation. Compare it to a solution stored for 24 hours.

-

Result: If the M+0 peak intensity increases significantly over 24 hours, you have a solution-phase exchange issue.

Module 2: The Mechanics – Why Is This Happening?

Deuterium is stable on carbon atoms unless that carbon is chemically activated. We primarily encounter two "Exchange Traps."

Mechanism A: Keto-Enol Tautomerism (The -Carbon Trap)

This is the most common cause of failure. Protons on a carbon adjacent to a carbonyl group (ketone, aldehyde, ester) are acidic (

-

The Process: In the presence of water and trace acid/base, the ketone equilibrates with its enol form.[1]

-

The Exchange: When the enol reverts to the ketone, it grabs a proton from the solvent. If the solvent is

(or MeOH), the original Deuterium is lost and replaced by Hydrogen.

Mechanism B: Acid-Catalyzed Aromatic Exchange

Deuteriums placed on electron-rich aromatic rings (e.g., phenols, anilines) are susceptible to Electrophilic Aromatic Substitution.

-

The Trigger: Strong acidic modifiers (e.g., 0.1% Formic Acid, TFA) in the mobile phase or reconstitution solvent.

-

The Process: The aromatic ring is protonated by the acid, facilitating a D-to-H swap.

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway of Keto-Enol exchange, highlighting the critical role of the solvent proton source.

Figure 1: Mechanism of Keto-Enol Tautomerism leading to isotopic exchange. Note that the re-ketonization step incorporates Hydrogen from the solvent, permanently removing the Deuterium label.

Module 3: Prevention Protocols

Once the mechanism is understood, prevention relies on controlling the chemical environment.

Protocol 1: Solvent Engineering